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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PARP16 inhibitor DB008 with

alternative compounds, focusing on the irreversibility of its binding. The information presented

is supported by experimental data to aid in the assessment of its potential as a therapeutic

agent.

At a Glance: DB008 in Comparison
DB008 is a potent and selective covalent inhibitor of Poly(ADP-ribose) polymerase 16

(PARP16). Unlike many other PARP inhibitors, DB008 forms an irreversible covalent bond with

a specific cysteine residue (Cys169) in the NAD+ binding pocket of PARP16.[1][2][3] This

irreversible binding modality offers prolonged target engagement, which can translate to

enhanced potency and duration of action.

This guide will delve into the quantitative aspects of DB008's binding and compare it with other

relevant PARP inhibitors, including the clinically approved Talazoparib and Olaparib, as well as

DB008's precursor, HJ-52.

Quantitative Comparison of PARP16 Inhibitors
The following table summarizes the key quantitative data for DB008 and its alternatives,

highlighting their binding affinity and mechanism of action against PARP16.
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Compound Target(s) PARP16 IC50
Binding
Mechanism to
PARP16

Kinetic
Parameter (for
PARP16)

DB008
PARP16

(selective)

275 nM (0.27

µM)[1][4]

Irreversible

Covalent[1][4]

k"inact"/K"I" =

5.95 x 10³ M⁻¹

s⁻¹[1]

Talazoparib
PARP1/2,

PARP16
100-300 nM[1]

Non-covalent

(specific)[5]

Not Applicable

(no covalent

bond formed)

Olaparib

PARP1/2/3,

PARP16 (less

potent)

2-3 µM[1]
Non-covalent[1]

[6]

Not Applicable

(no covalent

bond formed)

HJ-52 PARP16, PARP1
1180 nM (1.18

µM)[1]
Covalent[1]

Data not

available

Experimental Protocols for Assessing Binding
Irreversibility
Several experimental methods are employed to determine the irreversible nature of an

inhibitor's binding to its target. Below are detailed protocols for key experiments relevant to the

characterization of covalent inhibitors like DB008.

Washout Experiments
Objective: To determine if the inhibitory effect of a compound is sustained after its removal from

the extracellular environment.

Methodology:

Cell Treatment: Treat cells expressing the target protein (e.g., HEK293T cells overexpressing

PARP16) with the inhibitor at a concentration that yields significant target engagement (e.g.,

1 µM DB008) for a defined period (e.g., 2 hours). Include a vehicle-treated control group.
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Washout: After the incubation period, remove the inhibitor-containing medium. Wash the

cells extensively with fresh, inhibitor-free medium. This is typically done by aspirating the

medium, adding fresh medium, incubating for a short period, and repeating this process

multiple times (e.g., 3-5 washes).

Recovery Period: Incubate the washed cells in fresh, inhibitor-free medium for various time

points (e.g., 0, 2, 4, 8, 24 hours).

Target Activity Assay: At each time point, lyse the cells and measure the activity of the target

protein. For PARP16, this could be an in-vitro auto-ADP-ribosylation assay using ¹²⁵I-NAD+.

Data Analysis: Compare the target activity in the inhibitor-treated and washed cells to the

vehicle-treated control. If the inhibition is irreversible, the target activity will not recover or will

recover very slowly over time, dependent on the rate of new protein synthesis.

Time-Dependent IC50 Shift Assay
Objective: To assess if the potency of an inhibitor increases with pre-incubation time, a

characteristic of covalent inhibitors.

Methodology:

Pre-incubation: Prepare a series of reactions containing the target enzyme (e.g.,

recombinant PARP16) and varying concentrations of the inhibitor. Incubate these reactions

for different periods (e.g., 15, 30, 60, 120 minutes).

Activity Measurement: Initiate the enzymatic reaction by adding the substrate (e.g., NAD+)

and measure the enzyme activity.

IC50 Determination: For each pre-incubation time point, plot the enzyme activity against the

inhibitor concentration and determine the IC50 value.

Data Analysis: A decrease in the IC50 value with increasing pre-incubation time suggests a

time-dependent, irreversible inhibition mechanism.

Intact Protein Mass Spectrometry
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Objective: To directly observe the formation of a covalent adduct between the inhibitor and the

target protein.

Methodology:

Incubation: Incubate the purified target protein with the inhibitor at a molar excess (e.g., 1:5

protein to inhibitor ratio) for a sufficient time to allow for covalent bond formation.

Sample Preparation: Remove the excess, unbound inhibitor by methods such as dialysis or

size-exclusion chromatography.

Mass Spectrometry Analysis: Analyze the protein-inhibitor complex using electrospray

ionization mass spectrometry (ESI-MS).

Data Analysis: A mass shift in the spectrum of the treated protein corresponding to the

molecular weight of the inhibitor confirms the formation of a covalent adduct.

Visualizing the Molecular Context
To better understand the biological context of DB008's action and the experimental approaches

to characterize it, the following diagrams are provided.
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Click to download full resolution via product page

PARP16 Signaling Pathway in the Unfolded Protein Response.
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Workflow for Assessing Irreversible Binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36544740/
https://pubmed.ncbi.nlm.nih.gov/36544740/
https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04820e
https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04820e
https://pubs.rsc.org/en/content/articlehtml/2022/sc/d2sc04820e
https://pubs.rsc.org/en/content/articlehtml/2022/sc/d2sc04820e
https://pmc.ncbi.nlm.nih.gov/articles/PMC8782927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8782927/
https://pubmed.ncbi.nlm.nih.gov/30069770/
https://www.benchchem.com/product/b10855475#assessing-the-irreversibility-of-db008-binding
https://www.benchchem.com/product/b10855475#assessing-the-irreversibility-of-db008-binding
https://www.benchchem.com/product/b10855475#assessing-the-irreversibility-of-db008-binding
https://www.benchchem.com/product/b10855475#assessing-the-irreversibility-of-db008-binding
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10855475?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

